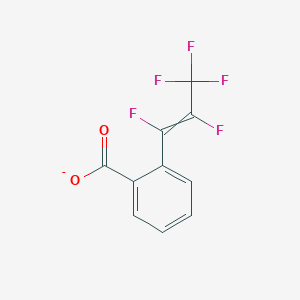
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate is a fluorinated organic compound with the molecular formula C10H5F5O2. It is known for its unique structural properties, which include a benzoate group attached to a pentafluoropropenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate typically involves the reaction of 1,1,3,3,3-pentafluoroprop-1-en-2-ol with benzoyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5COCl+CF3C(OH)CF2H→C6H5COOCH(CF3)CF2H+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism by which 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluoropropenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,3,3-Pentafluoropropene: A precursor to hydrofluoroolefins used as refrigerants.
2,2-Difluoro-1-(trifluoromethyl)vinyl benzoate: Another fluorinated benzoate with similar structural features.
Uniqueness
2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)benzoate is unique due to its specific combination of a benzoate group and a highly fluorinated propenyl moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H4F5O2- |
|---|---|
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
2-(1,2,3,3,3-pentafluoroprop-1-enyl)benzoate |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/p-1 |
Clave InChI |
CUOKTXDAPACOKH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
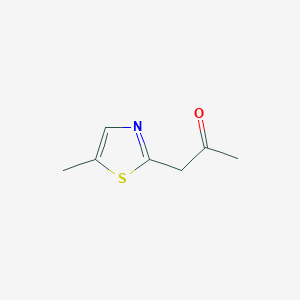

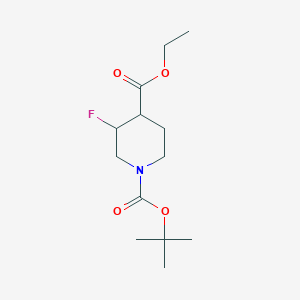
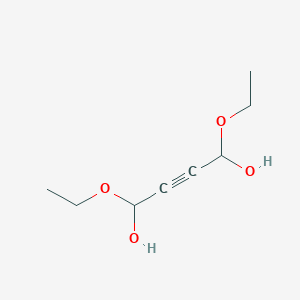
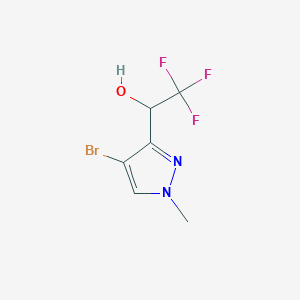
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
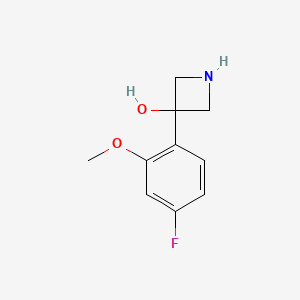
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
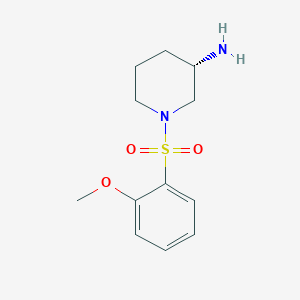
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
